molecular formula C9H15N3 B2946473 2-(Azidomethyl)bicyclo[2.2.2]octane CAS No. 1996596-00-9

2-(Azidomethyl)bicyclo[2.2.2]octane

Cat. No.: B2946473
CAS No.: 1996596-00-9
M. Wt: 165.24
InChI Key: BNYVOGFNJLVBBK-UHFFFAOYSA-N
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Description

2-(Azidomethyl)bicyclo[2.2.2]octane is a chemical building block of significant interest in organic synthesis and drug discovery. Its structure incorporates a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is increasingly valued as a saturated bioisostere for para-substituted phenyl rings. Replacing aromatic rings with this core can dramatically improve key physicochemical properties of lead compounds, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility . The azidomethyl functional group provides a versatile handle for further synthetic elaboration via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound particularly valuable for constructing molecular probes, conjugating biomolecules, and developing chemical libraries. In research, derivatives of the bicyclo[2.2.2]octane scaffold have been demonstrated to function as coactivator binding inhibitors (CBIs), blocking protein-protein interactions such as those between nuclear hormone receptors and steroid receptor coactivator proteins . This compound is intended for research applications only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(azidomethyl)bicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-12-11-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYVOGFNJLVBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)bicyclo[2.2.2]octane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.2]octane core. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the bicyclo[2.2.2]octane is replaced by an azide ion. This can be achieved using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)bicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azidomethyl group can participate in substitution reactions to form a wide range of derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Azidomethyl)bicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.2]octane largely depends on the specific application and the chemical environment. In bioconjugation, the azide group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .

Comparison with Similar Compounds

Table 1: Comparative Data of Bicyclo[2.2.2]octane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) clogP* logD* Key Functional Features
Bicyclo[2.2.2]octane C₈H₁₂ 108.18 3.6† 2.7† Parent hydrocarbon
2-Methylbicyclo[2.2.2]octane C₉H₁₄ 122.21 3.3‡ 2.6‡ Lipophilic methyl substituent
2-Oxabicyclo[2.2.2]octane C₇H₁₀O 110.16 2.6† 1.8† Ether oxygen reduces lipophilicity
2-(Azidomethyl)bicyclo[2.2.2]octane (hypothetical) C₉H₁₃N₃ 163.22 ~2.8–3.0 ~2.0–2.3 Polar azide group enhances reactivity

*clogP (calculated octanol-water partition coefficient) and logD (pH-dependent distribution coefficient) values are inferred from structural analogs. †Data from phenyl-to-bicyclo bioisostere replacement studies . ‡Estimated based on methyl group contributions.

Key Observations :

  • The azidomethyl group increases polarity compared to methyl, lowering lipophilicity (clogP ~2.8–3.0 vs. 3.3 for methyl), though less than 2-oxabicyclo[2.2.2]octane (clogP 2.6) .
  • The azide’s electron-withdrawing nature may reduce metabolic stability but enables selective bioconjugation .

Reactivity and Stability

  • Radical Stability: Substituents like selenophenyl esters stabilize radicals, favoring bicyclo[3.2.1]octene formation . Azides, however, may promote alternative pathways due to their electrophilic nature.
  • Steric Effects : 1,4-Disubstituted bicyclo[2.2.2]octanes exhibit steric hindrance at reaction sites, which could limit azide participation in bulky environments .
  • Functional Group Reactivity : The azide group enables click reactions, contrasting with inert methyl or hydrolyzable ester groups .

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